Benzofuran-6-YL trifluoromethanesulfonate
Overview
Description
Preparation Methods
One common method involves the reaction of benzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Chemical Reactions Analysis
Benzofuran-6-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form benzofuranones or reduction to form dihydrobenzofurans.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
Benzofuran-6-YL trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzofuran-6-YL trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The benzofuran ring can interact with biological targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzofuran-6-YL trifluoromethanesulfonate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-YL trifluoromethanesulfonate: Similar in structure but with the trifluoromethanesulfonate group at a different position on the benzofuran ring.
Benzofuran-3-YL trifluoromethanesulfonate: Another positional isomer with different reactivity and biological activities.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the position of the trifluoromethanesulfonate group on the benzofuran ring .
Properties
IUPAC Name |
1-benzofuran-6-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-7-2-1-6-3-4-15-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAMRJBYHWTCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463478 | |
Record name | BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227752-25-2 | |
Record name | BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]furan-6-yl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ZY55WS9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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